molecular formula C19H17ClN4O4S B14093358 4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate

4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate

Cat. No.: B14093358
M. Wt: 432.9 g/mol
InChI Key: BJKINJSFSHGXKF-UHFFFAOYSA-N
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Description

4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that combines a triazole ring, a chlorophenyl group, and a dimethoxyphenyl acetate moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Formation of the Imino Group: The imino group is formed by reacting the triazole derivative with formaldehyde and an amine.

    Acetylation: The final step involves acetylation of the dimethoxyphenyl group using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imino group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and chlorophenyl group may play a crucial role in binding to these targets, while the sulfanyl group could be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[3-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate
  • 4-({[3-(4-chlorophenyl)-5-ethyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate

Uniqueness

The presence of the sulfanyl group in 4-({[3-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate distinguishes it from similar compounds. This group may confer unique redox properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H17ClN4O4S

Molecular Weight

432.9 g/mol

IUPAC Name

[4-[[3-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate

InChI

InChI=1S/C19H17ClN4O4S/c1-11(25)28-17-15(26-2)8-12(9-16(17)27-3)10-21-24-18(22-23-19(24)29)13-4-6-14(20)7-5-13/h4-10H,1-3H3,(H,23,29)

InChI Key

BJKINJSFSHGXKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC

Origin of Product

United States

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